molecular formula C15H20N2 B15067629 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole

5-(1-Isopropylpyrrolidin-2-yl)-1H-indole

Cat. No.: B15067629
M. Wt: 228.33 g/mol
InChI Key: FFUGSVFJRHRXRJ-UHFFFAOYSA-N
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Description

5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indole derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles, such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted derivatives.

Scientific Research Applications

5-(1-Isopropylpyrrolidin-2-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: Another pyrrolidine derivative with similar chemical properties.

    5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine: A brominated derivative with potential biological activities.

Uniqueness

5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is unique due to the presence of both the indole and pyrrolidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

5-(1-propan-2-ylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-11(2)17-9-3-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10-11,15-16H,3-4,9H2,1-2H3

InChI Key

FFUGSVFJRHRXRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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